molecular formula C8H5ClFNO4S B12983235 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

Cat. No.: B12983235
M. Wt: 265.65 g/mol
InChI Key: QYPPQCDHHDJIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a complex organic compound with a unique structure that includes a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the fluorine and methyl groups. The sulfonyl chloride group is then added through a sulfonation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Safety measures are also crucial due to the reactive nature of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a sulfonamide, while hydrolysis yields the sulfonic acid derivative.

Scientific Research Applications

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, given its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in drug design to develop inhibitors for various enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: Lacks the fluorine and methyl groups, making it less reactive in certain contexts.

    Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Shares the fluorine and oxazole ring but differs in the presence of an acetate group instead of a sulfonyl chloride.

Uniqueness

The presence of the fluorine atom in 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride enhances its reactivity and stability, making it more suitable for specific applications in medicinal chemistry and materials science. The methyl group further modifies its chemical properties, providing additional versatility in synthetic applications.

Properties

Molecular Formula

C8H5ClFNO4S

Molecular Weight

265.65 g/mol

IUPAC Name

4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C8H5ClFNO4S/c1-11-7-4(15-8(11)12)2-3-5(6(7)10)16(9,13)14/h2-3H,1H3

InChI Key

QYPPQCDHHDJIBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)S(=O)(=O)Cl)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.